Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a synthetic compound notable for its structural features and potential applications in biochemistry and pharmaceuticals. This compound is characterized by the presence of a palmitoyl group, which is a fatty acid chain, linked to an amino acid derivative that includes a dioxaoctanoic acid moiety. The compound's unique structure allows it to participate in various biochemical interactions, making it of interest in peptide synthesis and drug delivery systems.
Palmitoyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through solid-phase peptide synthesis techniques. It falls under the category of modified amino acids and is often utilized in the development of peptide-based therapeutics. The classification of this compound as a fatty acylated amino acid suggests its role in enhancing the lipophilicity and stability of peptides, which is crucial for oral bioavailability and therapeutic efficacy .
The synthesis of palmitoyl-8-amino-3,6-dioxaoctanoic acid typically employs solid-phase peptide synthesis methods. This involves several key steps:
Palmitoyl-8-amino-3,6-dioxaoctanoic acid has a complex molecular structure characterized by:
The structural formula reveals that the palmitoyl group contributes to its hydrophobic characteristics, enhancing its interaction with lipid membranes .
The primary chemical reactions involving palmitoyl-8-amino-3,6-dioxaoctanoic acid include:
The mechanism of action for palmitoyl-8-amino-3,6-dioxaoctanoic acid centers on its ability to enhance the stability and bioavailability of peptides. When incorporated into peptide structures:
Palmitoyl-8-amino-3,6-dioxaoctanoic acid exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical applications .
Palmitoyl-8-amino-3,6-dioxaoctanoic acid has several applications in scientific research and pharmaceutical development:
Lipidation—the covalent attachment of lipid moieties to peptides or proteins—serves as a fundamental post-translational modification strategy that profoundly influences cellular localization, stability, and biological activity. In nature, lipid modifications such as S-palmitoylation dynamically regulate protein-membrane interactions and signaling functions. Toll-like receptor 2 (TLR2), for instance, requires S-palmitoylation at a transmembrane domain-proximal cysteine residue for proper cell surface expression and inflammatory response to microbial ligands. Disruption of this palmitoylation through pharmacological inhibition or cysteine mutagenesis significantly impairs TLR2-mediated immune activation, underscoring the critical functional role of this modification [8].
Therapeutically, lipidation strategies have enabled the development of clinically successful peptide drugs. Liraglutide (Victoza®) and insulin detemir (Levemir®) exemplify how fatty acid conjugation extends plasma half-life by promoting reversible albumin binding. This albumin interaction creates a circulating drug reservoir that reduces renal clearance while simultaneously protecting against enzymatic degradation. The Hedgehog (Hh) protein family further illustrates nature's utilization of dual lipidation (N-palmitoylation and cholesterol attachment) for embryonic development and signaling efficiency, with aberrant lipidation patterns linked to oncogenesis [1].
Table 1: Biological Impact of Protein Lipidation
Lipidation Type | Representative Proteins | Functional Consequences |
---|---|---|
S-Palmitoylation | TLR2, IFITM3 | Membrane anchoring, enhanced receptor clustering, signaling modulation |
N-Myristoylation | c-Src, BID | Conformational changes, apoptotic regulation, membrane association |
Dual Lipidation (Palmitate/Cholesterol) | Hedgehog proteins | Morphogen gradient formation, developmental signaling potency |
The 8-amino-3,6-dioxaoctanoic acid (AEEA) component—systematically named 2-[2-(2-aminoethoxy)ethoxy]acetic acid—serves as a critical structural and functional element within Palmitoyl-8-amino-3,6-dioxaoctanoic acid. Its molecular architecture features a terminal primary amine for acylation reactions, a carboxylic acid for peptide coupling, and intervening ethylene oxide units that confer exceptional hydration and conformational flexibility. The AEEA spacer possesses a molecular weight of 163.2 g/mol and exhibits a defined melting point range of 122–128°C, presenting as a white crystalline powder requiring storage at 0–8°C for stability [4] [5].
The triethylene glycol-mimetic structure of AEEA provides approximately 15 Å of spatial separation between conjugated functional groups. Unlike rigid aromatic linkers, the ether oxygen atoms within AEEA form hydrogen bonds with water molecules, generating a highly hydrated microenvironment. This hydration shell significantly reduces aggregation propensity in conjugated peptides and proteins by shielding hydrophobic domains. Nuclear magnetic resonance studies of AEEA-containing constructs reveal exceptional rotational freedom around C-O and C-C bonds, enabling adaptable spatial positioning of attached pharmacophores without significant energetic penalty [6] [10].
The orthogonal reactivity of the amine and carboxyl termini positions AEEA as an indispensable building block in sequential bioconjugation methodologies. In the pyrazolone ligation strategy developed for therapeutic peptide assembly, AEEA spacers enable the coupling of glucagon-like peptide 1 (GLP-1) analogs to albumin-binding domains. The synthesis involves incorporating a β-ketoester building block (4-(5-methoxy-3,5-dioxopentyl)benzoic acid) at the C-terminus of the GLP-1 sequence via an AEEA-containing linker, followed by reaction with a hydrazine-functionalized albumin-binding domain. This approach yielded GLP-1-ABDcon constructs in 55% isolated yield after reverse-phase purification, demonstrating the spacer's efficacy in generating pharmacologically active conjugates [9].
Table 2: Comparative Analysis of Spacer Molecules in Bioconjugation
Spacer Molecule | Molecular Weight (g/mol) | Key Advantages | Common Applications |
---|---|---|---|
8-Amino-3,6-dioxaoctanoic acid (AEEA) | 163.2 | High hydrophilicity, conformational flexibility, protease resistance | Peptide-drug conjugates, solubility enhancement |
6-Aminohexanoic acid | 131.2 | Metabolic stability, commercial availability | Small molecule prodrugs |
8-Amino-3,6-dioxaoctanoic acid dimer | 308.3 | Extended length (~30 Å), enhanced hydration | Complex multi-ligand conjugates |
Polyethylene glycol (PEG12) | ~526 | Extreme hydrophilicity, established regulatory track record | Antibody-drug conjugates, stealth liposomes |
The integration of palmitic acid via the AEEA spacer creates a molecular entity optimized for prolonged systemic exposure and enhanced membrane interaction. Palmitoyl-8-amino-3,6-dioxaoctanoic acid (C22H43NO5, molecular weight 401.59 g/mol, PubChem CID: 75409986) exploits multiple physiological mechanisms to improve pharmacokinetic performance [2] [3].
The palmitoyl moiety binds with high affinity to fatty acid binding sites on serum albumin (KD ≈ 100-300 nM), primarily through hydrophobic interactions with domain III of the protein. This binding creates a dynamic complex where the conjugated therapeutic moiety remains protected from proteolytic degradation and glomerular filtration. The AEEA spacer optimizes this interaction by positioning the palmitoyl group for optimal insertion into albumin's binding pockets while simultaneously distancing the bioactive peptide from albumin's surface to prevent steric interference with target engagement. Pharmaceutical research has demonstrated that peptides conjugated through Pal-AEEA systems exhibit up to 20-fold increases in plasma half-life compared to unconjugated counterparts, transforming rapidly cleared peptides into viable therapeutics [1] [4].
Beyond plasma stabilization, the palmitoyl group enhances membrane partitioning through multiple mechanisms. Its long alkyl chain intercalates into lipid bilayers, while the AEEA spacer maintains aqueous solubility to prevent aggregation. This balanced amphiphilicity enables traversal across epithelial barriers, as demonstrated in nasal delivery systems for peptide drugs where palmitic acid derivatives facilitate mucosal absorption. The molecular architecture allows passive diffusion through the transcellular pathway while avoiding P-glycoprotein efflux mechanisms that often limit peptide drug bioavailability. Upon cellular internalization, the thioester linkage in S-palmitoylated constructs (though not directly present in Pal-AEEA) offers inspiration for enzyme-responsive release strategies, as natural S-palmitoylation undergoes dynamic enzymatic reversal by acyl protein thioesterases [1] [7] [8].
The spatial separation provided by the AEEA spacer proves critical for maintaining pharmacological activity in lipidated conjugates. Direct palmitoylation of peptide N-termini or lysine side chains often disrupts receptor binding through steric interference or aggregation. In contrast, the extended AEEA linker (approximately 15 Å) positions the lipid away from the bioactive domain. This design principle was validated in GLP-1 conjugates where AEEA-spaced palmitoylation maintained full receptor activation while conferring prolonged glucose-lowering activity in vivo. The linker length corresponds approximately to 3-4 amino acid residues in extended conformation, providing sufficient separation without introducing excessive conformational flexibility that could diminish binding potency [4] [9].
Table 3: Therapeutic Applications Enabled by Pal-AEEA Modification
Therapeutic Area | Conjugate Example | Pharmacokinetic Outcome | Mechanistic Basis |
---|---|---|---|
Metabolic Disorders | GLP-1-AEEA-Palmitate | 12-15 hour half-life (vs 2-4 minutes for native GLP-1) | Sustained albumin binding, DPP-IV protection |
Vaccine Development | TLR2 agonist-AEEA-Palmitate | Enhanced lymph node targeting | Dendritic cell membrane incorporation |
Antibody-Drug Conjugates | MMAE-AEEA-Palmitate payloads | Reduced hepatic clearance | FcRn recycling potentiation |
Intracellular Targets | siRNA-AEEA-Palmitate | Endosomal escape enhancement | Membrane fusion promotion |
The strategic fusion of palmitic acid's pharmacokinetic benefits with the AEEA spacer's bioconjugation capabilities establishes Palmitoyl-8-amino-3,6-dioxaoctanoic acid as a transformative tool in biologics engineering. Its molecular design directly addresses the triumvirate of challenges in peptide therapeutics: stability, delivery, and potency. As chemical biology advances toward increasingly complex multifunctional constructs, this hybrid molecule provides a versatile foundation for next-generation therapeutic architectures [1] [4] [9].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4